
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide
Übersicht
Beschreibung
“4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide” is an organic fluorinated building block . It has a CAS Number of 1706438-98-3 and a molecular weight of 271.05 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene . The InChI code is 1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the search results, it is known to be used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a molecular weight of 271.05 . The InChI code is 1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 .Wissenschaftliche Forschungsanwendungen
Trifluoroethylation of Organic Molecules
The incorporation of fluorinated moieties, particularly the trifluoromethyl group, into organic molecules significantly alters their biological activities, making this an important strategy in drug design. Research highlights the challenges and progresses in the direct introduction of a trifluoromethyl group into functionalized aromatic compounds. Palladium-catalyzed trifluoroethylation using trifluoroethyl iodide and organoboronic acids or esters is presented as a novel approach to prepare (2,2,2-trifluoroethyl)arenes. This method is important in medicinal chemistry and related fields due to the potential utilities of CF3CH2-containing products (Zhao & Hu, 2012).
Nucleophilic Trifluoromethylation in Ionic Liquids
Ionic liquids have been utilized as reaction media for nucleophilic trifluoromethylation reactions, involving trifluoromethyl(trimethyl)silane with various halides. This approach includes the conversion of benzyl bromide to benzyl fluoride, offering an efficient solvent system that rivals organic solvents. The versatility and superiority of these ionic liquids in promoting trifluoromethylation reactions highlight their significance in the development of fluorinated organic compounds (Kim & Shreeve, 2004).
Synthesis of Fluorinated Pharmaceuticals
The synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, is performed through a series of reactions starting from m-fluoro-(trifluoromethyl)benzene. This process is notable for its environmentally friendly and practical methodology, highlighting the importance of developing efficient and sustainable routes for the synthesis of key pharmaceutical intermediates (Tong-bin, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target various biochemical pathways and cellular processes .
Mode of Action
The mode of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide involves interactions with its targets that result in changes at the molecular and cellular levels .
Biochemical Pathways
The compound this compound affects various biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUUTXMSUNEAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



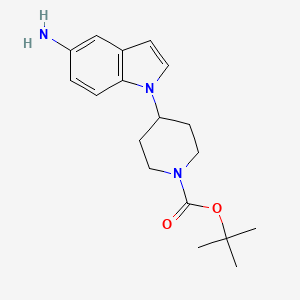
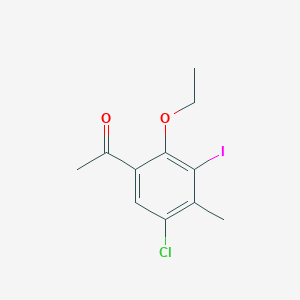
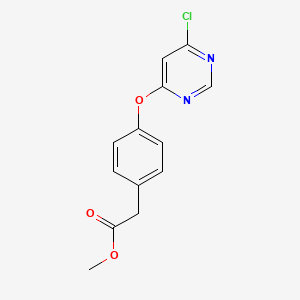


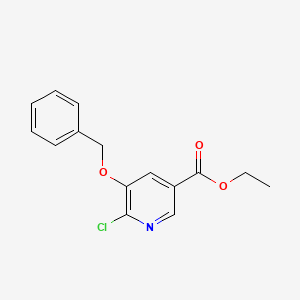

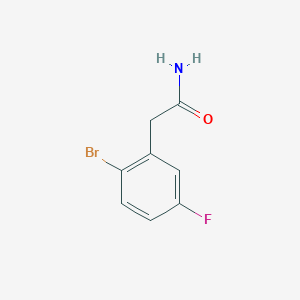
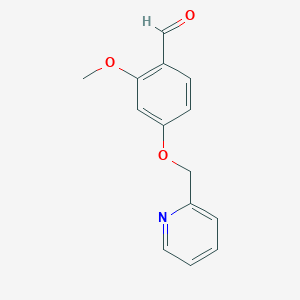



![2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B1407723.png)
